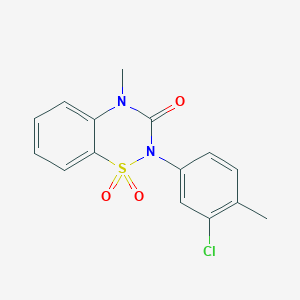
2-(3-chloro-4-methylphenyl)-4-methyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3-chloro-4-methylphenyl)-4-methyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione is a useful research compound. Its molecular formula is C15H13ClN2O3S and its molecular weight is 336.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.0335411 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3-chloro-4-methylphenyl)-4-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione (commonly referred to as Benzothiadiazine ) is a member of the benzothiadiazine class of compounds. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
Benzothiadiazines are characterized by their unique structure which includes a benzene ring fused to a thiadiazine ring. The specific compound under discussion features a chloro and methyl substitution on the aromatic ring, which may influence its biological properties.
The biological activity of Benzothiadiazines is primarily attributed to their ability to interact with various biological targets. These compounds have been shown to exhibit:
- Antioxidant Activity : They can scavenge free radicals and reduce oxidative stress.
- Enzyme Inhibition : Specific derivatives have demonstrated inhibitory effects on enzymes such as tyrosinase, which is crucial in melanin synthesis.
Efficacy in Assays
Recent studies have evaluated the efficacy of Benzothiadiazines in various biological assays:
- Ames Test : The compound has shown strong positive results in the Ames assay, indicating potential mutagenicity or genotoxicity .
- Tyrosinase Inhibition : Research indicates that certain analogs of Benzothiadiazines exhibit potent inhibitory effects on mushroom tyrosinase. For instance:
- Cell-Based Studies : In B16F10 melanoma cells, exposure to Benzothiadiazine analogs led to a marked reduction in cellular tyrosinase activity upon stimulation with α-MSH (alpha-melanocyte-stimulating hormone), demonstrating their potential as skin-lightening agents .
Study 1: Tyrosinase Inhibition
In a comparative study evaluating the inhibition of tyrosinase by various Benzothiadiazine analogs, it was found that:
- Analog 3 showed an IC50 value of 0.08 µM, making it 22 times more effective than kojic acid.
- The presence of hydroxyl groups significantly enhanced the inhibitory effect .
| Compound | IC50 (µM) | Relative Activity |
|---|---|---|
| Kojic Acid | 24.09 | Reference |
| Analog 1 | 3.82 | 5x stronger |
| Analog 2 | 3.77 | Similar to Analog 1 |
| Analog 3 | 0.08 | 22x stronger |
Study 2: Antioxidant Properties
Another investigation focused on the antioxidant properties of Benzothiadiazines revealed that these compounds effectively reduced lipid peroxidation in vitro, suggesting their potential use in preventing oxidative damage in biological systems.
Eigenschaften
IUPAC Name |
2-(3-chloro-4-methylphenyl)-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-10-7-8-11(9-12(10)16)18-15(19)17(2)13-5-3-4-6-14(13)22(18,20)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXMUBJIAYDPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














